Home > Products > Building Blocks P20487 > Orbofiban acetate
Orbofiban acetate - 163250-91-7

Orbofiban acetate

Catalog Number: EVT-1554069
CAS Number: 163250-91-7
Molecular Formula: C19H27N5O6
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of orbofiban acetate involves several chemical reactions that can be categorized into two main methods: solution-phase synthesis and solid-phase synthesis. The latter method is particularly advantageous for generating complex compounds like orbofiban acetate due to its efficiency in purifying intermediates.

  1. Solution-Phase Synthesis: This method typically involves the use of various reagents to facilitate the formation of key functional groups necessary for the activity of orbofiban acetate.
  2. Solid-Phase Synthesis: This approach allows for the sequential addition of building blocks to a solid support, enabling easier purification and characterization of the final product.

Technical details regarding the specific reagents and conditions used in these methods are often proprietary or found in specialized chemical literature .

Molecular Structure Analysis

Orbofiban acetate possesses a complex molecular structure characterized by its specific arrangement of atoms and functional groups. The molecular formula is C₁₉H₃₁N₄O₄S, with a molecular weight of approximately 405.55 g/mol.

Key Structural Features:

  • Functional Groups: The compound includes amine, carboxylate, and sulfonamide groups that are critical for its biological activity.
  • Conformation: The three-dimensional arrangement of atoms is essential for its interaction with the glycoprotein IIb/IIIa receptor, influencing binding affinity and inhibitory potency.

Data from X-ray crystallography studies have provided insights into its binding conformation within the receptor's active site .

Chemical Reactions Analysis

Orbofiban acetate undergoes several key chemical reactions that are integral to its functionality as an antiplatelet agent:

  1. Binding Reaction: The primary reaction involves orbofiban acetate binding to the glycoprotein IIb/IIIa receptor, which prevents fibrinogen from binding and subsequently inhibits platelet aggregation.
  2. Metabolism: In vivo studies indicate that orbofiban acetate is metabolized primarily in the liver, where it undergoes hydrolysis and conjugation reactions, leading to various metabolites that retain some biological activity .

Understanding these reactions is crucial for optimizing dosing regimens and minimizing side effects during therapeutic use.

Mechanism of Action

The mechanism of action of orbofiban acetate centers on its ability to inhibit platelet aggregation through blockade of the glycoprotein IIb/IIIa receptor:

  • Inhibition Process: By binding to the receptor, orbofiban acetate prevents fibrinogen from attaching to platelets, thereby disrupting the cross-linking necessary for platelet aggregation.
  • Data Correlation: Studies have shown that plasma concentrations of orbofiban correlate with its inhibitory effects on platelet aggregation, demonstrating a clear dose-response relationship .

This mechanism is particularly beneficial during acute coronary events where rapid intervention can significantly reduce morbidity and mortality.

Physical and Chemical Properties Analysis

Orbofiban acetate exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as a white to off-white powder.
  • Solubility: The compound has moderate solubility in water and organic solvents, which influences its formulation for clinical use.
  • Stability: Orbofiban acetate is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Elemental analysis reveals a composition of approximately 53.58% carbon, 6.51% hydrogen, 16.44% nitrogen, and 23.48% oxygen .

Applications

The primary application of orbofiban acetate lies in its use as an antiplatelet therapy in cardiovascular medicine:

  • Clinical Use: It has been investigated for use in patients undergoing percutaneous coronary interventions and those presenting with acute coronary syndromes.
  • Research Applications: Orbofiban acetate serves as a valuable research tool for studying platelet function and developing new antiplatelet therapies.

Ongoing studies continue to explore its potential benefits in various clinical settings, highlighting its importance in improving patient outcomes in cardiovascular diseases .

Introduction to Orbofiban Acetate: Pharmacological Context and Historical Development

GPIIb/IIIa Receptor Antagonists as a Therapeutic Class

Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists represent a mechanistically distinct class of antiplatelet agents that target the final common pathway of platelet aggregation. These compounds specifically block the αIIbβ3 integrin receptor on platelet surfaces, preventing the binding of fibrinogen and von Willebrand factor – a critical step in cross-linking platelets during thrombus formation [3] [10]. The therapeutic significance of this mechanism emerged from observations of Glanzmann thrombasthenia, a hereditary bleeding disorder characterized by deficient or dysfunctional GPIIb/IIIa receptors, which provided the foundational rationale for pharmacological inhibition of this target [8].

Clinically available GPIIb/IIIa inhibitors exist in three principal structural categories:

  • Antibody-derived agents: Abciximab, a chimeric monoclonal antibody fragment
  • Peptide mimetics: Epitifibatide, containing the KGD (Lys-Gly-Asp) sequence
  • Non-peptide synthetic compounds: Tirofiban and orally bioavailable agents like orbofiban

These agents revolutionized the management of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI) during the 1990s, particularly prior to the advent of potent oral P2Y12 inhibitors. Their intravenous formulations demonstrated significant efficacy in reducing thrombotic complications during high-risk coronary procedures by achieving immediate and profound platelet inhibition (>80% receptor blockade) [3] [7]. The pharmacological distinctiveness of this class lies in their ability to disrupt established thrombus formation rather than merely preventing new clot initiation, setting them apart from earlier antiplatelet therapies like aspirin [10].

Orbofiban Acetate: Discovery and Structural Classification

Orbofiban acetate (chemical name: β-Alanine, N-[[[1-[4-(aminoiminomethyl)phenyl]-2-oxo-3-pyrrolidinyl]amino]carbonyl]-ethyl ester, (S)-monoacetate; CAS Registry No. 163250-91-7; molecular formula C₁₉H₂₇N₅O₆) emerged as a structurally advanced non-peptide mimetic within the "fiban" class of GPIIb/IIIa antagonists [2] [5]. Its development stemmed from systematic efforts to optimize the pharmacophore of earlier RGD (Arg-Gly-Asp)-mimetic compounds, specifically engineered to overcome the bioavailability limitations of peptide-based inhibitors.

Table 1: Structural Evolution of Orbofiban from Peptide Templates

Compound TypeRepresentative AgentKey Structural MotifOral Bioavailability
Cyclic PeptideEpitifibatideKGD (Lys-Gly-Asp) sequenceNone (IV only)
PeptidomimeticXemilofibanβ-aminoester backboneLow to moderate
Non-peptideOrbofibanBenzamidine mimetic + ester prodrugImproved

The molecular architecture of orbofiban features three critical domains:

  • A benzamidine moiety serving as a bioisostere for the arginine/lysine component of RGD/KGD motifs, providing essential cationic recognition for the receptor
  • A carbonyl-linked pyrrolidinone scaffold mimicking the spatial orientation of aspartic acid residues
  • An ester prodrug modification (ethyl ester of β-alanine) engineered to enhance gastrointestinal absorption [5]

This strategic molecular design achieved two key objectives: elimination of peptide bonds susceptible to enzymatic degradation and incorporation of lipophilic elements to facilitate intestinal absorption. The acetate salt form further optimized physicochemical properties for pharmaceutical development. Orbofiban's binding mechanism involves competitive displacement of fibrinogen through stereospecific interaction with the RGD recognition site on GPIIb/IIIa, effectively uncoupling platelet-to-platelet linkages [5] [10].

Rationale for Oral Platelet Aggregation Inhibition in Cardiovascular Therapeutics

The development of oral GPIIb/IIIa inhibitors like orbofiban acetate was driven by compelling clinical pharmacology considerations and unmet therapeutic needs in late 1990s cardiology. While intravenous agents demonstrated significant periprocedural benefits, their short duration of action (typically 2-4 hours post-infusion for small molecules; up to 24-48 hours for abciximab) rendered them unsuitable for long-term secondary prevention following ACS events [3] [10]. This limitation coincided with growing recognition of the persistent thrombotic risk in coronary disease patients, particularly during the vulnerable 30-180 day period post-hospitalization.

The pharmacological rationale centered on achieving sustained platelet inhibition (≥70% receptor blockade) through oral dosing to address continuous platelet activation processes in atherosclerotic disease [6] [10]. Preclinical models suggested superior antithrombotic efficacy compared to aspirin-clopidogrel combinations, particularly under high-shear conditions. Orbofiban's prodrug design specifically targeted predictable pharmacokinetics with:

  • Rapid hydrolysis to the active metabolite (SC-57099B)
  • Plasma half-life supporting twice-daily administration
  • Dose-dependent inhibition demonstrated in phase II studies

Table 2: Pharmacokinetic/Pharmacodynamic Comparison of GPIIb/IIIa Inhibitors

AgentAdministrationOnset (min)t½ (hrs)Receptor BindingTarget Inhibition
AbciximabIV bolus<1012-24Irreversible>80% at 12hr
TirofibanIV infusion302Competitive>90% during infusion
OrbofibanOral60-1204-6Competitive70-90% at Cmax

This profile positioned orbofiban as a potential solution for outpatient secondary prevention, particularly for patients with recurrent events despite standard dual antiplatelet therapy. The OPUS-TIMI 16 trial (n=10,392 ACS patients) represented the apex of this clinical development pathway, testing orbofiban against placebo with background aspirin therapy for event reduction over 10 months [6]. Paradoxically, despite achieving target platelet inhibition, orbofiban and other oral GPIIb/IIIa inhibitors demonstrated either neutral or adverse clinical outcomes, including increased mortality and thrombotic events – a phenomenon subsequently attributed to partial agonist effects, paradoxical platelet activation, and the exposure-response paradox of continuous receptor blockade [5] [6]. These findings ultimately halted development but provided crucial insights into platelet biology and the complexities of chronic intensive antiplatelet therapy [6] [10].

Properties

CAS Number

163250-91-7

Product Name

Orbofiban acetate

IUPAC Name

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate

Molecular Formula

C19H27N5O6

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1

InChI Key

PKHRWVBUJHJCLV-ZOWNYOTGSA-N

SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O

Synonyms

N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate
orbofiban
orofiban
orofiban acetate
SC 57099B
SC-57099B
SC57099B

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.